5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline
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Overview
Description
5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline is an organic compound that features a unique combination of a chloroaniline moiety and a difluoromethylated pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation techniques.
Coupling with Chloroaniline: The final step involves coupling the difluoromethylated pyrazole with 5-chloro-2-aniline using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and readily available reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, potentially replacing it with hydrogen or other substituents.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated or hydrogenated products.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of difluoromethylated pyrazoles on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medicinally, the compound’s structure suggests potential as an inhibitor of enzymes or receptors, making it a candidate for drug development, particularly in areas such as oncology or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through binding interactions. The difluoromethyl group can enhance binding affinity and metabolic stability, while the chloroaniline moiety can participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-[3-(trifluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-Chloro-2-[3-(methyl)-4-methyl-1H-pyrazol-1-yl]aniline: Lacks the fluorine atoms, which can significantly alter its chemical and biological properties.
Uniqueness
The presence of the difluoromethyl group in 5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline imparts unique properties such as increased lipophilicity and metabolic stability compared to its non-fluorinated or trifluoromethylated analogs. This makes it particularly valuable in drug design and other applications where these properties are desirable.
Properties
IUPAC Name |
5-chloro-2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2N3/c1-6-5-17(16-10(6)11(13)14)9-3-2-7(12)4-8(9)15/h2-5,11H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROONMBTIYGUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C2=C(C=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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